7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the thiadiazole ring, followed by the introduction of the chromeno and pyrrole moieties. The final step involves the chlorination of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for potential therapeutic applications.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound shares a similar core structure but may have different substituents that alter its properties.
Other Thiadiazole Derivatives: These compounds have the thiadiazole ring but differ in other parts of their structure, leading to different chemical and biological properties.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups and the specific arrangement of atoms. This gives it distinct chemical reactivity and potential biological activity that sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H20ClN3O3S2 |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
7-chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20ClN3O3S2/c1-12(2)10-18-26-27-24(33-18)28-20(13-4-7-15(32-3)8-5-13)19-21(29)16-11-14(25)6-9-17(16)31-22(19)23(28)30/h4-9,11-12,20H,10H2,1-3H3 |
InChI Key |
FWSSNOVLBOPZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
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